3,3-Difluoropentan-1-amine;hydrochloride

Description

Significance of Fluorinated Amines in Contemporary Chemical Research

Fluorinated amines are of paramount importance in contemporary chemical research, particularly in the realm of drug discovery and development. The introduction of fluorine atoms into amine-containing molecules can profoundly alter their properties in beneficial ways. enamine.net One of the most significant effects is the modulation of the amine's basicity. The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the amino group. nih.govdntb.gov.ua This reduction in basicity can be crucial for optimizing a drug candidate's pharmacokinetic profile, as it can influence factors such as absorption, distribution, metabolism, and excretion (ADME).

Furthermore, the replacement of hydrogen atoms with fluorine can enhance a molecule's metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This increased stability can lead to a longer biological half-life and improved bioavailability of a drug. The gem-difluoromethylene group (CF2) in particular is recognized as a valuable motif for improving these ADME and pharmacokinetic properties. enamine.net

The incorporation of fluorine can also impact a molecule's lipophilicity, which is a critical parameter for its ability to cross cell membranes. While the effect can be complex and dependent on the molecular context, gem-difluorination has been shown to either increase or decrease lipophilicity, offering a tool for fine-tuning this property. sciprofiles.com This ability to subtly alter molecular properties makes fluorinated amines highly sought-after building blocks in the synthesis of novel therapeutic agents.

Structural Characteristics and Chemical Relevance of 3,3-Difluoropentan-1-amine;hydrochloride

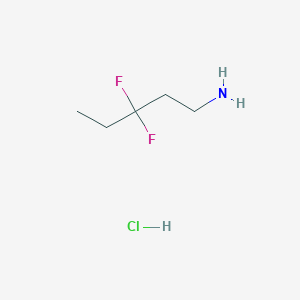

This compound is an aliphatic primary amine characterized by a five-carbon pentyl chain with two fluorine atoms situated on the third carbon, and it is supplied as a hydrochloride salt. The key structural feature is the gem-difluoro group (-CF2-) positioned at the C3 carbon. This arrangement has significant implications for the molecule's electronic properties and conformation.

The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-F bonds, creating a localized dipole moment. This inductive effect extends along the carbon chain, influencing the reactivity and basicity of the terminal amino group. As a hydrochloride salt, the amine nitrogen is protonated, forming an ammonium (B1175870) cation, which enhances the compound's stability and solubility in polar solvents.

The chemical relevance of this compound lies in its potential as a building block for more complex molecules. The primary amine functionality serves as a versatile handle for a wide range of chemical transformations, including amidation, alkylation, and the formation of imines and sulfonamides. The presence of the gem-difluoro group makes it a valuable synthon for introducing this specific fluorinated motif into larger structures, thereby leveraging the aforementioned benefits of fluorination in areas like medicinal chemistry and agrochemical research.

Below is a data table summarizing the key structural and chemical information for this compound.

| Property | Value |

| Chemical Formula | C5H12ClF2N |

| IUPAC Name | This compound |

| Molecular Weight | 163.61 g/mol |

| Key Functional Groups | Primary amine (as hydrochloride salt), gem-difluoro group |

| CAS Number | 1444955-44-3 |

Historical Context of Fluorine Introduction into Aliphatic Amines

The history of organofluorine chemistry dates back to the 19th century, but the development of methods for the selective fluorination of aliphatic compounds, including amines, is a more recent endeavor. Early work in organofluorine chemistry was often hampered by the extreme reactivity of elemental fluorine. nih.gov

A significant breakthrough in the synthesis of fluoroaromatic compounds was the Schiemann reaction, discovered in 1927, which involved the thermal decomposition of diazonium fluoroborates. nih.gov However, methods for the direct and controlled fluorination of aliphatic chains remained challenging.

The mid-20th century saw the development of new fluorinating agents that offered greater control and safety. The discovery of N-F reagents, such as perfluoro-N-fluoropiperidine in the 1960s, marked a significant step forward in the ability to perform electrophilic fluorinations. beilstein-journals.org These developments paved the way for more systematic studies into the effects of fluorination on the properties of organic molecules.

In the context of aliphatic amines, much of the progress has been driven by the pharmaceutical industry's demand for novel drug candidates with improved properties. The realization that fluorination could enhance metabolic stability and modulate basicity spurred the development of synthetic methods to create a diverse range of fluorinated aliphatic amines. researchgate.net The synthesis of gem-difluoroalkylamines, in particular, has benefited from the development of reagents and methods for deoxofluorination of ketones and aldehydes, as well as from reactions involving gem-difluoroalkenes. nih.gov This ongoing development of synthetic methodologies continues to expand the toolbox available to chemists for the precise introduction of fluorine into aliphatic amine structures.

Overview of Research Areas Pertinent to this compound

While direct research on this compound is not widely published, the research areas pertinent to this compound can be inferred from studies on structurally related gem-difluoroalkylamines. These areas primarily revolve around its use as a building block in medicinal and agrochemical research.

Agrochemicals: Similar to medicinal chemistry, the introduction of fluorine into pesticides and herbicides can enhance their efficacy and stability. The unique properties conferred by the gem-difluoro group can lead to compounds with improved potency and better environmental profiles.

Materials Science: Fluorinated compounds are known for their unique properties, including high thermal stability and hydrophobicity. While less common, aliphatic amines containing gem-difluoro groups could be explored as components in the synthesis of specialty polymers and surfactants.

The table below presents a comparative analysis of the effect of gem-difluorination on the pKa of amines, based on data from analogous compounds, which illustrates the key physicochemical modulation relevant to the research areas mentioned.

| Compound | pKa of Protonated Amine | Change in pKa (ΔpKa) |

| Cyclohexylamine | ~10.6 | N/A |

| 4,4-Difluorocyclohexylamine | ~9.6 | -1.0 |

| n-Propylamine | ~10.7 | N/A |

| 3,3-Difluoropropylamine | Not available | Expected decrease |

| 3,3-Difluoropentan-1-amine | Not available | Expected decrease |

Note: The pKa values are approximate and can vary with experimental conditions. The data for difluorinated cycloalkanes is used to illustrate the general effect of gem-difluorination. nih.govdntb.gov.uaresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3-difluoropentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-2-5(6,7)3-4-8;/h2-4,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJBKGCKAYMXRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCN)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3,3 Difluoropentan 1 Amine;hydrochloride

Retrosynthetic Analysis of 3,3-Difluoropentan-1-amine;hydrochloride

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnection strategies are apparent.

The first and most straightforward disconnection is at the carbon-nitrogen (C-N) bond. This approach, corresponding to a reductive amination pathway, identifies 3,3-difluoropentanal as a key precursor, which would react with an ammonia (B1221849) equivalent. Further disconnection of the difluoropentanal at the carbon-fluorine (C-F) bonds suggests that it could be synthesized from a precursor like 3-oxopentanal.

A second strategy involves disconnecting the C-F bonds first. This suggests a precursor such as 3-oxopentan-1-amine or a protected version thereof, which would undergo a deoxydifluorination reaction. Alternatively, a precursor like pentan-1-amine could be envisioned, although direct fluorination of unactivated C-H bonds at a specific position is challenging. A more viable approach in this vein would start with a molecule already functionalized at the 3-position, such as pentan-3-one, which can be fluorinated and then elaborated to introduce the amine functionality.

Precursor Chemistry and Starting Material Considerations

The choice of starting material is dictated by the chosen synthetic route, cost, and availability. Based on the retrosynthetic analysis, several key precursors can be considered.

Pentan-3-one: This symmetrical ketone is an ideal and readily available starting material for routes involving deoxydifluorination to install the gem-difluoro group early in the synthesis. The resulting 3,3-difluoropentane (B15496686) would then require functionalization at the terminal position, a multi-step process.

Ethyl propionate (B1217596) and Ethyl acetate (B1210297) derivatives: These esters can serve as building blocks in a condensation reaction (e.g., Claisen condensation) to construct the 5-carbon backbone with a ketone at the 3-position, such as ethyl 3-oxopentanoate. This intermediate offers handles for both fluorination and subsequent conversion to the amine.

Glutaric acid derivatives: A 5-carbon dicarboxylic acid derivative could be a starting point, where one carboxyl group is converted to the amine and the central methylene (B1212753) group is transformed into the difluoromethylene unit via a ketone intermediate.

Direct Fluorination Approaches for Pentane (B18724) Derivatives

The introduction of the gem-difluoro group is the most critical step in the synthesis. Several modern fluorination methods can be applied to suitable pentane-based precursors.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of a nucleophilic carbon center (like an enol or enolate) with an electrophilic fluorine source ("F+"). wikipedia.orgsigmaaldrich.com For a precursor such as ethyl 3-oxopentanoate, an α,α-difluorination can be achieved. The ketone's α-protons are acidic and can be removed by a base to form an enolate, which then attacks the electrophilic fluorinating agent. This process is repeated to install the second fluorine atom.

Common electrophilic fluorinating reagents are N-F compounds, which are generally stable and safer to handle than elemental fluorine. wikipedia.orgrsc.org

| Reagent Name | Acronym | Typical Conditions |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Acetonitrile or polar aprotic solvent |

| N-Fluorobenzenesulfonimide | NFSI | THF, base (e.g., NaHMDS) |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Aprotic solvents |

This strategy is highly effective for producing α,α-difluoro carbonyl compounds, which are versatile intermediates for further transformations. researchgate.net

Nucleophilic Fluorination Reactions

Nucleophilic fluorination typically involves the displacement of leaving groups by a fluoride (B91410) ion (F-). numberanalytics.comalfa-chemistry.com This approach would be suitable for a precursor like 3,3-dichloro- or 3,3-ditosyloxypentane. However, preparing such precursors can be cumbersome.

A more common and powerful set of reagents that utilize nucleophilic fluoride for gem-difluorination are sulfur fluoride-based reagents, although their mechanism can be complex. These reagents are primarily used for deoxydifluorination. Sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used with phase-transfer catalysts, or hydrogen fluoride complexes like Olah's reagent (HF/pyridine). alfa-chemistry.comorganic-chemistry.orgthieme-connect.de

Deoxydifluorination Techniques

Deoxydifluorination is a highly effective method for converting a carbonyl group (ketone or aldehyde) directly into a difluoromethylene (CF2) group. organic-chemistry.org This is arguably the most direct route to introduce the 3,3-difluoro moiety, starting from pentan-3-one or an aldehyde precursor.

A variety of reagents are available for this transformation, with diethylaminosulfur trifluoride (DAST) and its analogues being the most common. chemrxiv.org These reagents are effective but must be handled with care due to their thermal instability and reactivity with water.

| Reagent | Acronym | Key Features |

| Diethylaminosulfur Trifluoride | DAST | Widely used, effective for ketones and aldehydes. |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | More thermally stable than DAST. organic-chemistry.org |

| Morpholinosulfur Trifluoride | Morph-DAST | Higher thermal stability, similar reactivity to DAST. chemrxiv.org |

| Sulfur Tetrafluoride | SF4 | Highly effective but a toxic gas requiring specialized equipment. |

The reaction of pentan-3-one with one of these reagents would yield 3,3-difluoropentane, which would then need to be functionalized to introduce the amine. A more convergent approach would be to start with a precursor like 5-hydroxy-pentan-3-one (after protection of the hydroxyl group), perform the deoxydifluorination, and then convert the protected alcohol to the amine.

Reductive Amination Routes to 3,3-Difluoropentan-1-amine

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. libretexts.orgorganic-chemistry.org This strategy is ideal for the final step of the synthesis, converting a 3,3-difluoro C5-aldehyde into the target primary amine.

The process typically involves two steps that can be performed in one pot:

Formation of an imine intermediate by reacting the aldehyde (3,3-difluoropentanal) with an amine source, typically ammonia or ammonium (B1175870) chloride.

In-situ reduction of the imine to the corresponding amine.

The key is to use a reducing agent that is selective for the imine over the starting aldehyde. masterorganicchemistry.com

| Reducing Agent | Acronym | Typical Conditions | Notes |

| Sodium Cyanoborohydride | NaBH3CN | Methanol, pH 6-7 | Highly selective but generates cyanide waste. harvard.edu |

| Sodium Triacetoxyborohydride (B8407120) | NaBH(OAc)3 | Dichloroethane, Acetic Acid | Milder, highly selective, and avoids cyanide. harvard.edunih.gov |

| Catalytic Hydrogenation | H2/Catalyst (e.g., Pd/C) | Various solvents, pressure | Effective but may not be compatible with all functional groups. |

Catalytic Hydrogenation of Fluorinated Precursors

Catalytic hydrogenation is a robust and widely used industrial method for the synthesis of primary amines from nitriles. This process would involve the reduction of the precursor, 3,3-difluoropentanenitrile. The reaction proceeds by the catalytic addition of hydrogen across the carbon-nitrogen triple bond, typically via an imine intermediate which is further reduced to the primary amine. nih.gov

A variety of transition metal catalysts are effective for nitrile hydrogenation, including palladium, rhodium, and nickel-based systems. nih.govresearchgate.net For instance, a process for the selective, palladium-mediated hydrogenation of alkyl nitriles like 3-phenylpropionitrile (B121915) to the corresponding primary amine has been demonstrated under mild conditions (30–80 °C, 6 bar) using a Pd/C catalyst in a biphasic solvent system with acidic additives. nih.gov While secondary amine formation can be a competing pathway, reaction conditions can be optimized to favor the primary amine product. nih.gov Non-noble metal catalysts, such as carbon-coated nickel, have also been developed for the efficient hydrogenation of nitriles to primary amines under mild conditions.

Table 1: Representative Catalyst Systems for Nitrile Hydrogenation

| Catalyst System | General Conditions | Target Product | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | 30–80 °C, 6 bar H₂, CH₂Cl₂/H₂O, acidic additive | Primary Amine | nih.gov |

| Rhodium on Alumina | Room Temperature, low pressure H₂, NH₃ | Primary Amine | researchgate.net |

| Raney Nickel (doped) | Elevated temperature and pressure | Primary Amine | |

| Carbon-coated Ni/NiO | 120 °C, 10 bar H₂ | Primary Amine |

The final step in the synthesis would involve treating the resulting 3,3-difluoropentan-1-amine with hydrochloric acid to form the stable hydrochloride salt.

Reductive Amination of Fluorinated Carbonyl Compounds

Reductive amination, or reductive alkylation, is a versatile method for forming amines from aldehydes or ketones. libretexts.orgmasterorganicchemistry.com For the synthesis of 3,3-Difluoropentan-1-amine, this two-part process would begin with the reaction of 3,3-difluoropentanal with an ammonia source to form an intermediate imine. libretexts.org This imine is then reduced in the second step to yield the target primary amine.

A key advantage of this method is the availability of mild and selective reducing agents that can reduce the imine intermediate in the presence of the starting carbonyl compound, allowing for a one-pot reaction. masterorganicchemistry.comharvard.edu Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose due to their high selectivity for the protonated imine (iminium ion) over the aldehyde. libretexts.orgharvard.edu Studies on the reductive amination of fluorinated aldehydes and ketones have demonstrated the practicality of this method for preparing fluorine-containing amines. nih.gov

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features | Reference |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over carbonyls; effective under mildly acidic conditions. | libretexts.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and avoids the use of toxic cyanide reagents. | masterorganicchemistry.comharvard.edu |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Can be used to reduce the isolated imine; a "green" alternative. | harvard.edu |

| α-Picoline-borane | Effective in various solvents, including water, and under neat conditions. |

The reaction is generally high-yielding and tolerant of a wide range of functional groups. harvard.edu Subsequent treatment with hydrochloric acid would yield the final hydrochloride salt.

Fluoroamination Reactions for the Synthesis of 3,3-Difluoropentan-1-amine Analogues

Fluoroamination reactions of alkenes provide a direct route to vicinal fluoroamines, which are valuable structural motifs in medicinal chemistry. While not a direct route to the title compound, these methods are crucial for synthesizing analogues. For instance, a catalytic, stereoselective method for the fluoroamination of allylic amines has been developed. nih.gov This reaction employs a chiral aryl iodide catalyst, m-chloroperoxybenzoic acid (mCPBA) as the oxidant, and hydrogen fluoride-pyridine (HF-pyridine) as the nucleophilic fluoride source to generate β-fluoroaziridine products with high diastereoselectivity and enantioselectivity. nih.gov

These fluoroaziridine intermediates can be subsequently opened by various nucleophiles, including fluoride ions, to yield α-fluoroarylethyl amine products and 1,3-difluoro-2-amines. nih.gov This strategy allows for the controlled installation of both fluorine and nitrogen functionalities into a carbon skeleton, providing access to a diverse range of fluorinated amine analogues. nih.govorganic-chemistry.org

Stereoselective Synthesis of Fluorinated Amines Relevant to this compound

Although 3,3-Difluoropentan-1-amine is not a chiral molecule, the principles of stereoselective synthesis are paramount in modern drug discovery for creating complex fluorinated amine analogues. Significant progress has been made in controlling the stereochemistry during the synthesis of such compounds.

One notable approach is the diastereoselective hydrogenation of highly substituted olefins. For example, a heterogeneous bimetallic Pt-Ni nanoparticle catalyst has been developed for the diastereoselective directed hydrogenation of tetrasubstituted olefins. nih.gov This demonstrates the potential of heterogeneous catalysis to control stereochemistry in complex systems. Another strategy involves the catalyst-controlled diastereoselective fluorination of chiral allylic amines, which enables the preparation of highly enantioenriched 1,3-difluoro-2-amines bearing three contiguous stereocenters. nih.gov Furthermore, stereoselective methods have been developed for the synthesis of fluorinated β-lactams, which are important precursors and bioactive molecules in their own right. nih.gov These examples highlight the advanced catalytic systems available for producing structurally complex and stereochemically defined fluorinated amines relevant to the broader class of compounds to which 3,3-difluoropentan-1-amine belongs.

Novel and Emerging Synthetic Pathways for Difluorinated Amines

The field of organofluorine chemistry is rapidly advancing, with novel synthetic methods offering milder conditions, greater efficiency, and access to previously challenging molecular architectures.

Photoredox-Catalyzed Cyclization Approaches

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling unique bond formations under exceptionally mild conditions. mdpi.com This technology has been successfully applied to the synthesis of fluorinated heterocyclic amines. One strategy involves the photoredox-catalyzed oxy- or amino-fluoroalkylative cyclization of alkenes. acs.org In this process, a fluoroalkyl radical is generated from a suitable precursor (e.g., Rf–I) and adds to an alkene tethered to a nucleophile (such as a hydroxyl or amino group), initiating a cyclization cascade to form fluoroalkylated heterocycles like indolines. acs.org

Another innovative approach is a photoinduced cyclization/defluorination domino process. For example, N-allylbromodifluoroacetamides can be reacted with cyclic secondary amines under photocatalytic conditions to produce valuable 3-fluoro-1,5-dihydro-2H-pyrrol-2-ones. acs.org Furthermore, metal-free protocols have been developed for synthesizing gem-difluorinated N-Boc-protected amines, where difluoroalkyl radicals are generated from phosphonium (B103445) salts under photoredox conditions. nih.gov Subsequent deprotection affords the difluorinated primary amine hydrochlorides. nih.gov

Table 3: Examples of Photoredox-Catalyzed Reactions for Fluorinated Amine Synthesis

| Reaction Type | Precursors | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Aminofluoroalkylative Cyclization | Alkenyl amines, Rf–I | Photocatalyst (e.g., Ir or Ru complex) | Fluoroalkylated Indolines | acs.org |

| Cyclization/Defluorination | N-allylbromodifluoroacetamide, secondary amines | Photocatalyst | 3-Fluoro-pyrrol-2-ones | acs.org |

| Radical Addition | N-Boc imines, phosphorus ylide, electron-deficient alkenes | Phenothiazine photocatalyst, Hantzsch ester | gem-Difluorinated N-Boc Amines | nih.gov |

Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry, which involves performing reactions in a continuously flowing stream, offers significant advantages over traditional batch processing, particularly for scalability, safety, and process control. atomfair.com These benefits are especially relevant for fluorination reactions, which often involve hazardous reagents or generate highly exothermic conditions. durham.ac.ukresearchgate.net

Continuous-flow microreactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. nih.gov Flow systems have been successfully employed for various fluorination reactions, including the gem-difluorination of ketones using diethylaminosulfur trifluoride (DAST) and reactions involving Selectfluor®. durham.ac.uknih.gov Flow electrochemistry has also been developed as a safe and scalable method for generating fluorinating agents in situ, minimizing the handling of hazardous materials like HF-amine complexes. rsc.org The ability to integrate purification steps and automate the entire process makes flow chemistry a highly attractive methodology for the large-scale, industrial synthesis of fluorinated amines. atomfair.comrsc.org

Hydrochloride Salt Formation: Optimization and Purity Considerations

Detailed research findings and data tables for the optimization and purity of this compound are not available in the current body of scientific literature.*

Reaction Chemistry and Mechanistic Investigations of 3,3 Difluoropentan 1 Amine;hydrochloride

Reactivity Profile of the Primary Amine Moiety in 3,3-Difluoropentan-1-amine;hydrochloride

The primary amine group in 3,3-Difluoropentan-1-amine is a versatile functional group that can participate in a variety of chemical transformations. As a nucleophile, the nitrogen atom's lone pair of electrons readily attacks electrophilic centers. The hydrochloride salt form means the amine is protonated, and typically a base is required to liberate the free amine for it to act as a nucleophile.

Alkylation Reactions of the Amine

Primary amines can undergo alkylation with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation. msu.edulibretexts.orglibretexts.org The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. msu.edulibretexts.orglibretexts.org To achieve mono-alkylation, a large excess of the primary amine relative to the alkylating agent is often employed. msu.edulibretexts.org

Table 1: Representative Alkylation Reactions of 3,3-Difluoropentan-1-amine

| Alkylating Agent | Product(s) | Reaction Conditions |

|---|---|---|

| Methyl iodide (CH₃I) | N-methyl-3,3-difluoropentan-1-amine, N,N-dimethyl-3,3-difluoropentan-1-amine, Trimethyl(3,3-difluoropentyl)ammonium iodide | Excess amine for mono-alkylation; excess alkyl halide for exhaustive methylation |

Acylation and Amidation Reactions

The reaction of 3,3-Difluoropentan-1-amine with acylating agents such as acid chlorides or acid anhydrides leads to the formation of stable amide products. libretexts.orgresearchgate.net This reaction is generally very efficient and, unlike alkylation, over-acylation is not a significant issue because the resulting amide is less nucleophilic than the starting amine. libretexts.org The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. libretexts.org

Table 2: Acylation of 3,3-Difluoropentan-1-amine

| Acylating Agent | Product | General Conditions |

|---|---|---|

| Acetyl chloride (CH₃COCl) | N-(3,3-difluoropentyl)acetamide | Base (e.g., pyridine, triethylamine) |

| Benzoyl chloride (C₆H₅COCl) | N-(3,3-difluoropentyl)benzamide | Base (e.g., pyridine, triethylamine) |

Formation of Imines and Enamines

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction is reversible and the equilibrium can be driven towards the imine product by removing water from the reaction mixture. libretexts.orgmasterorganicchemistry.com The formation of enamines occurs when an aldehyde or ketone reacts with a secondary amine. libretexts.orgmasterorganicchemistry.com Therefore, 3,3-Difluoropentan-1-amine will form imines.

The mechanism of imine formation involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orgmasterorganicchemistry.com The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group of the intermediate to facilitate its departure as water, but not so acidic that it protonates the amine, rendering it non-nucleophilic. libretexts.orglibretexts.org

Table 3: Imine Formation with 3,3-Difluoropentan-1-amine

| Carbonyl Compound | Imine Product | Catalyst |

|---|---|---|

| Acetone | N-(3,3-difluoropentyl)propan-2-imine | Mild acid (e.g., acetic acid) |

Hofmann Elimination and Related Transformations

The Hofmann elimination is a process that converts amines into alkenes. wikipedia.orgbyjus.com The reaction involves exhaustive methylation of the amine with an excess of methyl iodide to form a quaternary ammonium iodide salt. byjus.comchemistrysteps.comorganicchemistrytutor.com This salt is then treated with a base, such as silver oxide in water, to form a quaternary ammonium hydroxide (B78521). byjus.comchemistrysteps.comorganicchemistrytutor.com Upon heating, this intermediate undergoes an elimination reaction to form an alkene and a tertiary amine. byjus.comchemistrysteps.comorganicchemistrytutor.com

A key feature of the Hofmann elimination is that it follows the "Hofmann rule," which predicts the formation of the least substituted alkene as the major product. wikipedia.orgbyjus.com This is in contrast to many other elimination reactions that follow the Zaitsev rule. The regioselectivity of the Hofmann elimination is attributed to the steric bulk of the trimethylamine (B31210) leaving group. wikipedia.org

For 3,3-Difluoropentan-1-amine, the Hofmann elimination would proceed as follows:

Exhaustive Methylation: Reaction with excess methyl iodide to form (3,3-difluoropentyl)trimethylammonium iodide.

Formation of Hydroxide Salt: Treatment with silver oxide and water to yield (3,3-difluoropentyl)trimethylammonium hydroxide.

Elimination: Heating the hydroxide salt would lead to the abstraction of a proton from the beta-carbon and the elimination of trimethylamine and water to form an alkene. In this case, the beta-carbon is C2, so the expected product is 3,3-difluoropent-1-ene.

Chemical Transformations Involving the gem-Difluoroalkyl Moiety

The gem-difluoroalkyl group is characterized by the presence of two fluorine atoms on the same carbon atom. This structural feature imparts significant stability to the molecule.

Stability and Reactivity of the C-F Bonds

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a high bond dissociation energy. alfa-chemistry.comwikipedia.org This high bond strength is a result of the large electronegativity difference between carbon and fluorine, leading to a highly polarized and short bond. alfa-chemistry.comwikipedia.org The presence of two fluorine atoms on the same carbon in the gem-difluoro moiety further strengthens the C-F bonds. wikipedia.org

As a result of this high bond strength, the C-F bonds in 3,3-Difluoropentan-1-amine are generally unreactive under standard organic reaction conditions. alfa-chemistry.com They are resistant to attack by most nucleophiles and are stable to a wide range of reagents. While transformations involving the cleavage of C-F bonds are known, they typically require harsh conditions or specialized reagents, such as strong Lewis acids or reducing agents. researchgate.net For instance, some gem-difluoroalkanes can undergo defluorinative elimination to form monofluoroalkenes, but this is not a common transformation for unactivated systems. researchgate.net The stability of the gem-difluoro group is a key feature that makes fluorinated compounds attractive for applications in materials science and medicinal chemistry. nih.gov

Potential for Nucleophilic Substitution at the Fluorinated Center

The gem-difluoro group in 3,3-difluoropentan-1-amine significantly influences the reactivity of the molecule. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, polarizing the C-F bonds and rendering the carbon atom at the 3-position electrophilic. However, direct nucleophilic substitution at a saturated, fluorinated carbon is generally a challenging transformation.

Unlike their chlorinated, brominated, or iodinated counterparts, fluorinated alkanes are typically poor substrates for classical SN2 reactions. The C-F bond is the strongest single bond in organic chemistry, making fluoride (B91410) a poor leaving group. For a nucleophilic substitution to occur at the C3 position of 3,3-difluoropentan-1-amine, harsh reaction conditions or specialized reagents would likely be necessary to facilitate the cleavage of the C-F bond.

One potential, albeit unlikely, pathway could involve a carbocationic intermediate, akin to an SN1 mechanism. However, the formation of a secondary carbocation adjacent to an electron-withdrawing difluoromethyl group would be highly destabilized, making this pathway energetically unfavorable. Therefore, direct nucleophilic substitution at the fluorinated center of this compound is not anticipated to be a facile process under standard laboratory conditions.

Intramolecular and Intermolecular Cyclization Reactions

The presence of a primary amine nucleophile and an electrophilic carbon center within the same molecule opens up the possibility of intramolecular cyclization reactions, although this is more likely to occur if the carbon chain were amenable to forming a stable ring structure (typically 5- or 6-membered rings). In the case of 3,3-difluoropentan-1-amine, an intramolecular cyclization involving the amine attacking the C3 carbon would lead to a highly strained 3-membered ring, which is thermodynamically and kinetically disfavored.

A more plausible cyclization pathway could be initiated by the transformation of the amine into a different functional group or by the activation of a C-H bond at a different position in the molecule. For instance, if the terminal amine were to be converted into a good leaving group, an intramolecular reaction could be envisioned, though not directly involving the fluorinated center as the electrophile.

Intermolecular cyclization reactions, such as the formation of heterocyclic compounds, are a more conceivable application for this compound. The primary amine can act as a nucleophile in reactions with various electrophiles to construct larger ring systems. For example, reaction with a dicarbonyl compound could lead to the formation of a difluorinated pyrrole (B145914) or other nitrogen-containing heterocycles.

Transition Metal-Catalyzed Reactions with this compound as a Substrate or Ligand Precursor

The field of transition metal catalysis offers a broader scope for the functionalization of fluorinated compounds. While direct C-F bond activation is challenging, it is an active area of research. rsc.org Transition metal catalysts, particularly those based on palladium, nickel, or copper, could potentially mediate cross-coupling reactions involving the C-F bonds of 3,3-difluoropentan-1-amine. However, such transformations often require specific directing groups or pre-activation of the C-F bond, and their applicability to a simple aliphatic difluorinated compound is not guaranteed.

More likely, this compound would serve as a ligand precursor in transition metal-catalyzed reactions. The primary amine can coordinate to a metal center, and the resulting complex could exhibit unique catalytic activity. The presence of the difluoroalkyl group could influence the electronic properties and steric environment of the metal center, potentially leading to novel reactivity or selectivity in catalytic transformations. For instance, complexes of this amine could be explored as catalysts in hydrogenation, oxidation, or cross-coupling reactions.

Detailed Mechanistic Studies of Key Transformations

Given the lack of specific reactions reported for this compound, any discussion of mechanistic studies remains purely theoretical. However, we can hypothesize the types of investigations that would be pertinent should a key transformation be discovered.

Reaction Pathway Elucidation

To elucidate the reaction pathway of a hypothetical transformation, a combination of experimental and computational methods would be employed. Kinetic studies, including determining the order of the reaction with respect to each reactant, would provide initial insights. Isotope labeling studies, for example, by replacing the protons on the carbon adjacent to the amine with deuterium, could help determine if C-H bond activation is involved in the rate-determining step.

Computational modeling, using methods such as Density Functional Theory (DFT), would be invaluable in mapping out the potential energy surface of the reaction. This would allow for the comparison of different possible pathways and the identification of the most energetically favorable route.

Identification of Intermediates and Transition States

The identification of reaction intermediates is crucial for understanding the mechanism. Spectroscopic techniques such as NMR, IR, and mass spectrometry could be used to detect and characterize any stable intermediates that accumulate during the reaction. In cases where intermediates are too short-lived to be observed directly, trapping experiments with a suitable reagent can provide evidence for their existence.

Transition states, being fleeting and high-energy species, cannot be observed directly. Their structures and energies are typically inferred from kinetic data and computational modeling. The calculated geometries of transition states can provide a detailed picture of bond-forming and bond-breaking processes at the molecular level. For instance, in a hypothetical transition metal-catalyzed reaction, computational studies could help to visualize the coordination of the amine to the metal center and the subsequent steps of the catalytic cycle.

Advanced Spectroscopic and Structural Characterization of 3,3 Difluoropentan 1 Amine;hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and spatial arrangement of atoms. For 3,3-Difluoropentan-1-amine;hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for a comprehensive characterization.

High-Resolution ¹H NMR Spectroscopy for Structural Assignment

High-resolution ¹H NMR spectroscopy of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the electron-withdrawing fluorine atoms and the positively charged ammonium (B1175870) group significantly influences the chemical shifts of neighboring protons, causing them to resonate further downfield.

The protons on the carbon adjacent to the ammonium group (C1) are expected to appear as a triplet, deshielded by the electron-withdrawing nitrogen atom. The protons on C2 would likely present as a complex multiplet due to coupling with protons on both C1 and the fluorine atoms on C3. The ethyl group attached to C3 would show a quartet for the methylene (B1212753) protons (C4) and a triplet for the methyl protons (C5), with the C4 protons experiencing some deshielding from the nearby fluorine atoms. The ammonium protons (-NH3+) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H1 | ~3.0 - 3.3 | t | J(H1,H2) ≈ 7-8 |

| H2 | ~2.0 - 2.3 | m | - |

| H4 | ~1.8 - 2.1 | tq | J(H4,H5) ≈ 7-8, J(H4,F) ≈ 15-20 |

| H5 | ~0.9 - 1.2 | t | J(H5,H4) ≈ 7-8 |

| -NH3+ | Variable (e.g., 7.5-8.5 in DMSO-d6) | br s | - |

¹³C NMR Spectroscopy: Chemical Shift Analysis and Multiplicity

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. The carbon atom bearing the two fluorine atoms (C3) is expected to show a significant downfield shift and will appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbons adjacent to the fluorinated center (C2 and C4) will also exhibit splitting due to two-bond carbon-fluorine coupling. The carbon attached to the nitrogen (C1) will be deshielded, and its chemical shift will be influenced by the protonation state of the amine.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |

| C1 | ~35 - 40 | t | ³J(C1,F) ≈ 3-5 |

| C2 | ~30 - 35 | t | ²J(C2,F) ≈ 20-25 |

| C3 | ~120 - 125 | t | ¹J(C3,F) ≈ 240-250 |

| C4 | ~25 - 30 | t | ²J(C4,F) ≈ 20-25 |

| C5 | ~5 - 10 | t | ³J(C5,F) ≈ 4-6 |

¹⁹F NMR Spectroscopy for Quantification and Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of a geminal difluoroalkane. The multiplicity of the ¹⁹F signal will be a triplet of triplets (or a more complex multiplet) due to coupling with the adjacent methylene protons on C2 and C4. ¹⁹F NMR is also a powerful tool for the quantification of fluorinated compounds due to its high sensitivity and the 100% natural abundance of the ¹⁹F isotope.

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F3 | ~ -90 to -110 | m | J(F,H2) ≈ 15-20, J(F,H4) ≈ 15-20 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For this compound, cross-peaks would be expected between H1 and H2, and between H4 and H5, confirming the connectivity of the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would show cross-peaks connecting C1 to H1, C2 to H2, C4 to H4, and C5 to H5, allowing for the definitive assignment of both the ¹H and ¹³C signals.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

In the IR spectrum of this compound, the most prominent feature would be the broad absorption band in the region of 3200-2800 cm⁻¹ corresponding to the N-H stretching vibrations of the primary ammonium group (-NH₃⁺). worktribe.com This broadness is a result of extensive hydrogen bonding. Asymmetric and symmetric NH₃⁺ bending vibrations are expected in the 1625-1500 cm⁻¹ region. worktribe.com The C-H stretching vibrations of the alkyl chain would appear in the 3000-2850 cm⁻¹ range. The C-F stretching vibrations typically give rise to strong absorptions in the 1100-1000 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While the N-H stretching vibrations are often weak in Raman spectra, the C-C and C-H vibrations of the alkyl backbone would be clearly visible. The symmetric C-F stretching vibration is also expected to be Raman active.

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibration Mode |

| -NH₃⁺ | 3200-2800 (broad, strong) | Weak | N-H stretch |

| -NH₃⁺ | 1625-1560 (medium) | Weak | Asymmetric N-H bend |

| -NH₃⁺ | 1550-1500 (medium) | Weak | Symmetric N-H bend |

| C-H | 3000-2850 (medium-strong) | Strong | C-H stretch |

| C-F | 1100-1000 (strong) | Medium | C-F stretch |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS would confirm the molecular formula C₅H₁₂F₂N·HCl.

Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation patterns. The molecular ion peak may be observed, but it is often weak for primary amines. A common fragmentation pathway for primary amines is the α-cleavage, which involves the breaking of the bond between the α- and β-carbons. In this case, cleavage of the C1-C2 bond would result in the formation of a resonance-stabilized iminium ion, CH₂=NH₂⁺, with a mass-to-charge ratio (m/z) of 30. nih.govnih.gov Another likely fragmentation would be the loss of HF or other small neutral molecules. The presence of fluorine would also be evident from the mass of the fragments.

Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment | Fragmentation Pathway |

| [M]+ | [C₅H₁₂F₂N]+ | Molecular Ion |

| 30 | [CH₂NH₂]+ | α-cleavage |

| M-19 | [C₅H₁₂FN]+ | Loss of F |

| M-20 | [C₅H₁₁FN]+ | Loss of HF |

X-ray Crystallography for Solid-State Structural Elucidation of Hydrochloride Salts

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For amine hydrochloride salts, such as 3,3-Difluoropentan-1-amine hydrochloride, this method can provide invaluable information about the molecular structure, conformation, and intermolecular interactions in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The conversion of amines to their hydrochloride salts often facilitates crystallization, which is a prerequisite for single-crystal X-ray diffraction analysis. nih.gov This technique allows for the determination of key structural parameters, including bond lengths, bond angles, and torsion angles, which define the conformation of the molecule.

A critical aspect of the crystal structure of amine hydrochloride salts is the extensive network of hydrogen bonds. nih.gov In the solid state, the protonated amine group (R-NH3+) and the chloride anion (Cl-) act as hydrogen bond donors and acceptors, respectively. These interactions, along with other non-covalent interactions such as C-H···F and C-H···Cl contacts, play a crucial role in stabilizing the crystal lattice. nih.gov The analysis of these interactions provides insights into the packing of the molecules in the crystal.

Table 1: Hypothetical Crystallographic Data for 3,3-Difluoropentan-1-amine hydrochloride

| Crystal Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 95.43 |

| Volume (ų) | 857.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.254 |

The study of the solid-state structures of amine hydrochloride salts is essential for understanding their physical properties, such as solubility and stability, which are critical in various applications. gla.ac.ukgla.ac.uk

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment (if chiral analogues are studied)

While 3,3-Difluoropentan-1-amine hydrochloride itself is not chiral, the introduction of a stereocenter, for instance, by substitution at the C2 or C4 position, would result in chiral analogues. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for the stereochemical assignment of such chiral molecules. researchgate.netnih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to determine the absolute configuration of a stereocenter. researchgate.net

For chiral amines, direct ECD analysis can be challenging. However, derivatization with a suitable chromophore can enhance the ECD signal, making the analysis more reliable. nih.gov The experimental ECD spectrum is then compared with the theoretical spectrum calculated using quantum mechanical methods, such as time-dependent density functional theory (TD-DFT). researchgate.net A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (R or S) of the chiral center. researchgate.net

This approach has been successfully applied to determine the stereochemistry of various chiral compounds, including fluorinated molecules. researchgate.net The combination of enantioselective HPLC with ECD detection provides a powerful tool for the complete stereochemical characterization of chiral compounds. researchgate.net

In a hypothetical study of a chiral analogue of 3,3-Difluoropentan-1-amine, ECD spectroscopy would be instrumental in assigning the absolute configuration of its enantiomers. The following table illustrates the expected ECD data for a pair of enantiomers.

Table 2: Hypothetical ECD Data for a Chiral Analogue of 3,3-Difluoropentan-1-amine

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

|---|---|---|

| (R)-enantiomer | 215 | +15.2 |

| 240 | -8.5 | |

| (S)-enantiomer | 215 | -15.1 |

The symmetrical spectra observed for the enantiomeric pair would be a key indicator of their stereochemical relationship. nih.gov

Computational Chemistry and Theoretical Studies of 3,3 Difluoropentan 1 Amine;hydrochloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. For 3,3-Difluoropentan-1-amine;hydrochloride, methods like Density Functional Theory (DFT) or ab initio calculations (such as Hartree-Fock or Møller-Plesset perturbation theory) would be employed. These calculations would yield valuable information about the molecule's electronic properties.

Key areas of investigation would include:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Electron Density Distribution: Mapping the electron density to identify regions of high and low electron concentration, which helps in predicting sites susceptible to electrophilic or nucleophilic attack.

Electrostatic Potential (ESP) Maps: Visualizing the electrostatic potential on the molecular surface to predict non-covalent interactions and the molecule's behavior in an electric field.

Without specific studies, no data tables on orbital energies or charge distributions for this compound can be provided.

Conformational Analysis and Energy Minima Determination

The flexibility of the pentane (B18724) chain in this compound allows for multiple spatial arrangements or conformers. Conformational analysis aims to identify the most stable of these conformers.

Typical computational workflow involves:

Potential Energy Surface (PES) Scan: Systematically rotating the single bonds in the molecule to map out the potential energy landscape.

Geometry Optimization: Starting from various initial geometries, computational methods are used to find the structures corresponding to energy minima on the PES. These represent the stable conformers.

Relative Energy Calculation: The energies of all identified conformers are calculated and compared to determine their relative populations at a given temperature, often using the Boltzmann distribution.

As no conformational analyses have been published for this specific compound, a data table of conformers and their relative energies cannot be generated. Studies on similar fluorinated alkanes have shown that the presence of fluorine atoms can significantly influence conformational preferences. soton.ac.uk

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. d-nb.inforsc.org For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly valuable.

The process generally includes:

Geometry Optimization: Obtaining an accurate molecular geometry is the first step.

Magnetic Shielding Tensor Calculation: Using methods like Gauge-Including Atomic Orbital (GIAO), the magnetic shielding for each nucleus is calculated.

Chemical Shift Calculation: The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).

The accuracy of predicted NMR shifts is highly dependent on the chosen computational method and basis set. nih.gov Without experimental or calculated data, a table of predicted ¹H and ¹³C NMR chemical shifts for this compound cannot be provided.

Reaction Mechanism Elucidation via Computational Modeling (e.g., DFT studies of transition states)

Computational modeling can provide deep insights into the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules.

Key aspects of such studies are:

Reactant, Product, and Intermediate Optimization: Determining the stable structures of all species involved in the reaction.

Transition State (TS) Search: Locating the high-energy transition state structures that connect reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the found TS correctly connects the desired reactants and products.

Activation Energy Calculation: The energy difference between the reactants and the transition state determines the reaction rate.

DFT studies are commonly employed for this purpose. researchgate.net However, no such studies have been reported for reactions involving this compound.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations can model the behavior of molecules over time, providing insights into dynamic processes and the influence of the environment. frontiersin.orgresearchgate.net

For this compound, MD simulations could explore:

Solvation Effects: Simulating the molecule in a box of solvent molecules (e.g., water) to understand how the solvent affects its conformation and behavior.

Intermolecular Interactions: Studying how multiple molecules of this compound interact with each other in the condensed phase.

Transport Properties: Calculating properties like diffusion coefficients.

These simulations rely on force fields that describe the interactions between atoms. The development and validation of accurate force fields are crucial for meaningful results. No MD simulation studies specific to this compound are currently available.

Quantitative Structure-Reactivity Relationships (QSRR)

QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. This is achieved by calculating various molecular descriptors and using statistical methods to correlate them with experimentally determined reactivity data.

A typical QSRR workflow would involve:

Dataset Collection: Gathering a set of molecules with known reactivity data.

Descriptor Calculation: Computing a wide range of descriptors (e.g., electronic, steric, topological) for each molecule.

Model Building: Using statistical techniques like multiple linear regression or machine learning to build a predictive model.

A QSRR study would require reactivity data for a series of related compounds, including this compound. As no such studies have been identified, no QSRR models or associated data can be presented.

3,3 Difluoropentan 1 Amine;hydrochloride As a Chemical Building Block and Precursor

Role in the Construction of Complex Fluorinated Organic Frameworks

While specific examples detailing the use of 3,3-Difluoropentan-1-amine;hydrochloride in the construction of complex fluorinated organic frameworks are not prevalent in the literature, the utility of analogous gem-difluoroalkylamines in synthesizing bioactive molecules and complex scaffolds is well-documented. The primary amine functionality serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex structures.

The gem-difluoro group at the 3-position significantly influences the pKa of the amine, making it less basic compared to its non-fluorinated counterpart. This modulation of basicity can be advantageous in the design of molecules intended for biological targets where precise control of protonation states is crucial. nih.gov

Derivatization Strategies for Functional Group Diversification

The primary amine of this compound is amenable to a wide array of derivatization strategies, enabling the diversification of its functional groups. These reactions are fundamental to its application as a versatile building block.

Table 1: Potential Derivatization Reactions of 3,3-Difluoropentan-1-amine

| Reaction Type | Reagent/Catalyst | Resulting Functional Group |

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones / Reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

| Alkylation | Alkyl halides | Secondary or Tertiary Amine |

| Michael Addition | α,β-Unsaturated carbonyls | β-Amino carbonyl |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea, Thiourea |

These transformations allow for the facile introduction of a variety of substituents, which can be used to modulate the biological activity, solubility, and other physicochemical properties of the resulting molecules. The electron-withdrawing nature of the gem-difluoro group can influence the reactivity of the amine, but it generally does not preclude these standard transformations.

Synthesis of Advanced Fluorine-Containing Intermediates for Chemical Synthesis

This compound can serve as a precursor for the synthesis of more complex fluorine-containing intermediates. These intermediates are valuable in multi-step synthetic routes towards pharmaceuticals and agrochemicals. For instance, the amine can be transformed into other functional groups, while retaining the valuable gem-difluoro moiety.

One such strategy involves the conversion of the primary amine into a leaving group, such as a tosylate, after appropriate protection and functional group manipulation. This would allow for nucleophilic substitution reactions to introduce a wide range of functionalities at the 1-position of the difluoropentyl chain. chemrxiv.orgresearchgate.net

Furthermore, the amine can be used to construct fluorinated heterocyclic systems. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fluorinated pyrroles, pyrazoles, or other nitrogen-containing heterocycles. These fluorinated heterocycles are of significant interest in medicinal chemistry due to their unique biological activities. mdpi.com

Applications in Materials Science as a Monomer or Component for Novel Materials (excluding properties)

In the realm of materials science, fluorinated monomers are utilized to synthesize polymers with unique surface properties, thermal stability, and chemical resistance. wikipedia.orgrsc.orgacs.org While direct polymerization of this compound is not typical, its derivatives can be designed to act as monomers.

For instance, the amine could be derivatized to introduce a polymerizable group, such as an acrylate (B77674) or vinyl group. The resulting fluorinated monomer could then be copolymerized with other monomers to create fluoropolymers. The incorporation of the 3,3-difluoropentyl side chain would be expected to impart hydrophobicity and other desirable characteristics to the resulting polymer. nih.govalfa-chemistry.com

Table 2: Potential Fluorinated Monomers Derived from 3,3-Difluoropentan-1-amine

| Monomer Type | Synthetic Precursor | Potential Polymerization Method |

| Acrylamide | Acryloyl chloride | Free-radical polymerization |

| Methacrylamide | Methacryloyl chloride | Free-radical polymerization |

| Vinylic | Reaction with a vinyl-containing electrophile | Various polymerization methods |

The synthesis of such monomers would expand the toolbox of available building blocks for the creation of advanced fluorinated materials.

Precursor to Non-Fluorinated Compounds via Defluorination Strategies

While often the goal is to incorporate fluorine, there are synthetic scenarios where the gem-difluoro group is used as a temporary directing or activating group, followed by its removal. Several methods for the defluorination of unactivated gem-difluoroalkanes have been developed.

One approach involves the use of strong reducing agents or specific catalytic systems. For example, selective monodefluorination of non-benzylic gem-difluoro compounds has been achieved using frustrated Lewis pairs. researchgate.net Other methods may employ aluminum-based Lewis acids to control the selective transformation of gem-difluoro substrates. researchgate.net

These defluorination strategies, while not extensively studied for 3,3-Difluoropentan-1-amine itself, are applicable to gem-difluoroalkanes in general. This allows for the synthesis of the corresponding monofluorinated or non-fluorinated pentanamine derivatives, further highlighting the versatility of the parent compound as a precursor. The ability to selectively remove one or both fluorine atoms would provide access to a range of related compounds from a single starting material. nih.govacs.org

Advanced Research Perspectives and Future Directions in 3,3 Difluoropentan 1 Amine;hydrochloride Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional methods for synthesizing fluorinated compounds often involve harsh reagents and generate significant waste, prompting a shift towards greener and more efficient alternatives. For the synthesis of 3,3-Difluoropentan-1-amine;hydrochloride, future research is geared towards developing routes that are not only high-yielding but also adhere to the principles of sustainable chemistry.

One promising approach involves the use of less hazardous fluorinating agents. While traditional methods might rely on toxic and corrosive reagents, newer strategies are exploring milder and more selective fluorinating agents. amidetech.com Furthermore, the development of catalytic methods for the introduction of the gem-dinal fluorine motif is a key area of focus. Transition-metal catalysts, for instance, have shown great promise in facilitating various fluorination pathways with improved efficiency and selectivity. amidetech.com

Another avenue of exploration is the application of biocatalysis. The use of enzymes to catalyze the introduction of fluorine into organic molecules is a rapidly evolving field that offers the potential for highly selective and environmentally friendly synthetic routes. numberanalytics.com For a compound like this compound, enzymatic processes could offer a sustainable alternative to traditional chemical synthesis.

The principles of green chemistry, such as atom economy, are also being increasingly integrated into synthetic design. Atom economy emphasizes the maximization of the incorporation of all materials used in the process into the final product, thereby minimizing waste. researchgate.net Future synthetic routes to this compound will likely be designed with this principle in mind, aiming for reactions that are both efficient and environmentally benign.

| Synthesis Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Catalytic Fluorination | Use of transition-metal catalysts to facilitate C-F bond formation. | Improved efficiency, selectivity, and reduced waste generation. |

| Biocatalytic Fluorination | Employment of enzymes to introduce fluorine into organic molecules. | High precision, sustainability, and mild reaction conditions. |

| Flow Chemistry | Reactions are carried out in a continuously flowing stream. | Enhanced safety, better control over reaction parameters, and potential for automation. |

| Electrochemical Synthesis | Use of electricity to drive chemical reactions. | Mild reaction conditions, high efficiency, and reduced need for harsh reagents. |

Exploration of Novel Reactivity and Unprecedented Transformations

Future research will likely focus on harnessing this unique reactivity to develop new synthetic methodologies. For instance, the C-F bond, while strong, can be selectively activated under certain conditions to allow for further functionalization of the molecule. acs.orgnih.gov This could lead to the development of new ways to build molecular complexity from the 3,3-difluoropentane (B15496686) scaffold.

Photoredox catalysis is another area that holds immense potential for exploring the novel reactivity of fluorinated compounds. researchgate.net By using light to initiate chemical reactions, photoredox catalysis can enable transformations that are not possible with traditional thermal methods. This could lead to the discovery of new reactions for the functionalization of this compound and other similar molecules.

Electrochemical synthesis is also emerging as a powerful tool for driving novel chemical transformations. mdpi.com By using electricity to control redox processes, electrochemistry can offer a clean and efficient way to carry out reactions that would otherwise require harsh reagents. The application of electrochemical methods to this compound could lead to the discovery of new and unexpected reactivity patterns.

Integration with Automation and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing the field of chemical synthesis. These technologies allow for the rapid screening of a large number of reaction conditions, leading to the accelerated discovery and optimization of new synthetic methods.

For the synthesis of this compound, automated flow chemistry systems offer a number of advantages over traditional batch synthesis. syrris.com Flow chemistry, where reactions are carried out in a continuously flowing stream, allows for better control over reaction parameters such as temperature, pressure, and reaction time. wikipedia.org This can lead to higher yields, improved product quality, and enhanced safety. researchgate.net Furthermore, automated flow systems can be programmed to carry out a series of reactions in a sequential manner, enabling the rapid synthesis of a library of compounds for screening purposes. rsc.org

HTE can also be used to accelerate the discovery of new catalysts for the synthesis of this compound. By screening a large number of potential catalysts in parallel, HTE can quickly identify the most active and selective catalysts for a given reaction. This can significantly reduce the time and effort required to develop new and improved synthetic methods.

Expansion of Chiral Synthesis Methodologies for Enantiopure Forms

Many bioactive molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. Often, only one of these enantiomers is responsible for the desired biological activity, while the other may be inactive or even have undesirable side effects. Therefore, the ability to synthesize enantiomerically pure compounds is of crucial importance in drug discovery and development.

For this compound, the development of chiral synthesis methodologies to access its enantiopure forms is a key area of future research. This could involve the use of chiral catalysts to control the stereochemistry of the reaction, or the use of chiral starting materials that already possess the desired stereochemistry.

Asymmetric hydrogenation of prochiral imines is a powerful and widely used method for the synthesis of chiral amines. nih.govacs.org This approach could potentially be adapted for the synthesis of enantiomerically pure this compound. The development of new chiral catalysts that are specifically designed for the asymmetric hydrogenation of fluorinated imines is an active area of research. nih.gov

Another approach to chiral synthesis is the use of biocatalysis. Enzymes are inherently chiral and can be used to catalyze reactions with high enantioselectivity. nih.gov The use of enzymes for the synthesis of enantiomerically pure fluorinated amines is a promising area of research that could lead to the development of green and efficient methods for the synthesis of chiral this compound.

Synergistic Approaches Combining Experimental and Computational Studies

The combination of experimental and computational studies is becoming increasingly important in modern chemical research. Computational chemistry can be used to model chemical reactions and predict their outcomes, providing valuable insights that can guide experimental work. researchgate.net

For the study of this compound, computational methods such as Density Functional Theory (DFT) can be used to investigate the electronic structure and reactivity of the molecule. acs.orgnih.gov This can help to rationalize its observed reactivity and predict its behavior in new and unexplored reactions. nih.govresearchgate.net

Computational methods can also be used to design new catalysts for the synthesis of this compound. By modeling the interaction between the catalyst and the reactants, it is possible to identify the key factors that control the catalytic activity and selectivity. This information can then be used to design new and improved catalysts with enhanced performance.

The synergy between experimental and computational studies is a powerful approach that can accelerate the pace of discovery in the field of organofluorine chemistry. By combining the strengths of both approaches, it is possible to gain a deeper understanding of the chemistry of this compound and to develop new and innovative applications for this intriguing molecule.

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. The application of these principles to the synthesis and use of this compound is a key consideration for future research.

One of the key principles of green chemistry is the use of renewable feedstocks. Future research may explore the possibility of synthesizing this compound from bio-based starting materials, reducing our reliance on fossil fuels.

Another important principle is the use of safer solvents. Many traditional organic solvents are toxic and flammable, posing a risk to human health and the environment. The use of greener solvents, such as water or supercritical carbon dioxide, is a key area of research in green chemistry. mdpi.comresearchgate.netrsc.org The development of synthetic routes to this compound that utilize green solvents would be a significant step towards a more sustainable chemical industry.

The design of energy-efficient processes is also a key aspect of green chemistry. The development of catalytic methods that can operate at lower temperatures and pressures can significantly reduce the energy consumption of chemical processes. borntoengineer.comsciencedaily.comchemeurope.comox.ac.uknewswise.com Furthermore, the use of flow chemistry can also contribute to energy efficiency by enabling better heat transfer and reducing reaction times.

| Green Chemistry Principle | Application to this compound Chemistry |

| Prevention of Waste | Designing synthetic routes with high atom economy to minimize byproduct formation. |

| Use of Safer Solvents | Employing environmentally benign solvents like water, ethanol, or ionic liquids. mdpi.comresearchgate.netrsc.org |

| Energy Efficiency | Developing catalytic processes that operate under mild conditions (lower temperature and pressure). borntoengineer.comsciencedaily.comchemeurope.comox.ac.uknewswise.com |

| Use of Renewable Feedstocks | Exploring synthetic pathways from biomass-derived starting materials. |

| Catalysis | Utilizing highly efficient and recyclable catalysts to reduce waste and energy consumption. mdpi.comresearchgate.netresearchgate.netmdpi.com |

Q & A

Q. What are the recommended synthetic routes for 3,3-Difluoropentan-1-amine; hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination of fluorinated precursors. For example:

- Route 1: Reacting 3,3-difluoropentanenitrile with LiAlH4 under anhydrous conditions to yield 3,3-Difluoropentan-1-amine, followed by HCl treatment to form the hydrochloride salt.

- Route 2: Direct fluorination of pentan-1-amine derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride).

Optimization Strategies:

Q. How should researchers characterize 3,3-Difluoropentan-1-amine; hydrochloride to confirm purity and structural integrity?

Methodological Answer: Employ a multi-technique approach:

- NMR Spectroscopy:

- Mass Spectrometry (MS): Validate molecular weight (C5H12F2N·HCl = 168.6 g/mol) via ESI+ (m/z 132.1 [M-Cl]<sup>+</sup>) .

- HPLC: Use a C18 column with 0.1% TFA in acetonitrile/water (70:30) to assess purity (>98%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of fluorine substituents in biological activity?

Methodological Answer:

- Comparative Analysis: Synthesize analogs (e.g., 3,3-difluoro vs. non-fluorinated pentan-1-amine) and test binding affinity to targets like G protein-coupled receptors (GPCRs) .

- Key Parameters:

- Lipophilicity: Measure logP values to assess fluorine’s impact on membrane permeability.

- Binding Assays: Use SPR (surface plasmon resonance) to quantify interactions with enzymes (e.g., monoamine oxidases) .

- Example: Fluorine’s electronegativity enhances hydrogen bonding with catalytic residues, increasing inhibition potency (IC50 reduction by ~40% vs. non-fluorinated analogs) .

Q. How can conflicting data in enzyme inhibition studies be resolved (e.g., IC50 variability across assays)?

Methodological Answer:

- Assay Standardization:

- Control pH (7.4 vs. 6.8) and ionic strength to minimize false negatives .

- Use recombinant enzymes to eliminate interference from isoforms .

- Data Validation:

- Cross-validate with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).

- Perform kinetic studies (Ki calculations) to distinguish competitive vs. non-competitive inhibition .

Q. What strategies minimize by-products during large-scale synthesis of 3,3-Difluoropentan-1-amine; hydrochloride?

Methodological Answer:

- Process Optimization:

- Use continuous flow reactors to enhance mixing and reduce side reactions (e.g., over-fluorination) .

- Employ scavengers (e.g., polymer-bound triphenylphosphine) to trap excess fluorinating agents .

- By-Product Analysis:

- Identify impurities (e.g., 3-fluoropentan-1-amine) via GC-MS and adjust stoichiometry of fluorinating agents .